molecular formula C16H17BrN2O2 B2592691 (5-(4-Bromophenyl)furan-2-yl)(4-methylpiperazin-1-yl)methanone CAS No. 433965-49-2

(5-(4-Bromophenyl)furan-2-yl)(4-methylpiperazin-1-yl)methanone

Cat. No. B2592691
CAS RN: 433965-49-2
M. Wt: 349.228
InChI Key: QBWFMAFOUIMMOD-UHFFFAOYSA-N
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Description

The compound (5-(4-Bromophenyl)furan-2-yl)(4-methylpiperazin-1-yl)methanone is a complex organic molecule. It contains a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen . The furan ring is substituted with a 4-bromophenyl group and a methanone group that is further substituted with a 4-methylpiperazine group .


Molecular Structure Analysis

The molecular structure of (5-(4-Bromophenyl)furan-2-yl)(4-methylpiperazin-1-yl)methanone is quite complex. It consists of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen. This furan ring is substituted at the 5-position with a 4-bromophenyl group and at the 2-position with a methanone group. The methanone group is further substituted with a 4-methylpiperazine group .

properties

IUPAC Name

[5-(4-bromophenyl)furan-2-yl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17BrN2O2/c1-18-8-10-19(11-9-18)16(20)15-7-6-14(21-15)12-2-4-13(17)5-3-12/h2-7H,8-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBWFMAFOUIMMOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>52.4 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85199866
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

(5-(4-Bromophenyl)furan-2-yl)(4-methylpiperazin-1-yl)methanone

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